Emodin anthrone
Overview
Description
Emodin anthrone is a naturally occurring anthraquinone derivative found in various plants, molds, and lichens. It is a key intermediate in the biosynthesis of several bioactive compounds, including hypericin, which is known for its antiviral and antiretroviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: A high-yield synthetic route to prepare emodin anthrone involves a five-step process using the benzamide ortho lithiation strategy . The steps are as follows:
- Lithiation of the readily accessible amide (derived from meta-cresotinic acid) to produce a regioselective product.
- Reaction with 3,5-dimethoxy-benzaldehyde followed by refluxing with p-toluenesulfonic acid to form a lactone.
- Hydrogenation using activated palladium on charcoal to obtain the acid.
- Cyclization using trifluoroacetic anhydride to produce trimethyl this compound.
- The final product is exclusively present in solution as its 9-anthracenol tautomer.
Industrial Production Methods: Industrial production of this compound can be achieved through the semi-synthesis method, starting from emodin extracted from natural sources such as Cortex frangulae. Emodin is first reduced to this compound using tin(II) chloride in concentrated hydrochloric acid, achieving a high yield of 90% .
Chemical Reactions Analysis
Types of Reactions: Emodin anthrone undergoes various chemical reactions, including:
Oxidation: Conversion to emodin through oxidation processes.
Reduction: Reduction to form this compound from emodin.
Substitution: Reactions involving substitution of functional groups on the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Tin(II) chloride in concentrated hydrochloric acid is commonly used for reduction.
Substitution: Various reagents such as halogens and alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Emodin.
Reduction: this compound.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
Emodin anthrone has a wide range of scientific research applications:
Mechanism of Action
Emodin anthrone exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of inflammatory mediators and enzymes.
Antiviral: Interferes with viral replication processes.
Comparison with Similar Compounds
Emodin anthrone is part of the wider anthraquinone family, which includes compounds such as:
Chrysophanol: Another anthraquinone derivative with similar bioactive properties.
Aloe-emodin: Known for its wound healing and anti-inflammatory effects.
Endocrocin anthrone: A related compound with similar biosynthetic pathways.
Uniqueness: this compound is unique due to its role as a key intermediate in the biosynthesis of hypericin and its high cytotoxicity, making it a promising candidate for treating hyperproliferative skin diseases .
Properties
IUPAC Name |
1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJSXCAVRQXZIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197684 | |
Record name | Emodin anthrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Emodinanthranol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-60-1 | |
Record name | 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emodin anthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emodin anthrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMODIN-9-ANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C500W1A2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Emodinanthranol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 258 °C | |
Record name | Emodinanthranol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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